molecular formula C26H21NO2S3 B11041810 biphenyl-4-yl(6-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone

biphenyl-4-yl(6-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone

Cat. No.: B11041810
M. Wt: 475.7 g/mol
InChI Key: SOOIGTPUACQAED-UHFFFAOYSA-N
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Description

Biphenyl-4-yl(6-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone is a complex organic compound featuring a biphenyl group and a quinoline derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of biphenyl-4-yl(6-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone typically involves multiple steps, including the formation of the biphenyl core and the quinoline derivative. Common synthetic methods include:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and reaction conditions are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

Biphenyl-4-yl(6-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium, platinum.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may yield dihydroquinoline derivatives .

Mechanism of Action

The mechanism of action of biphenyl-4-yl(6-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Biphenyl-4-yl(6-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone is unique due to its combination of biphenyl and quinoline moieties, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound for research and development .

Properties

Molecular Formula

C26H21NO2S3

Molecular Weight

475.7 g/mol

IUPAC Name

(6-methoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-(4-phenylphenyl)methanone

InChI

InChI=1S/C26H21NO2S3/c1-26(2)23-21(25(30)32-31-23)19-10-7-11-20(29-3)22(19)27(26)24(28)18-14-12-17(13-15-18)16-8-5-4-6-9-16/h4-15H,1-3H3

InChI Key

SOOIGTPUACQAED-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C3=C(N1C(=O)C4=CC=C(C=C4)C5=CC=CC=C5)C(=CC=C3)OC)C(=S)SS2)C

Origin of Product

United States

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